

# An In-depth Technical Guide to the Biological Activity of Ca-170

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ca-170**, also known as AUPM170, is a first-in-class, orally bioavailable small molecule designed to act as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed to offer a convenient oral alternative to intravenous antibody therapies, **Ca-170** aims to restore anti-tumor immune responses by blocking inhibitory signals that suppress T-cell activity.[4][5] This document provides a comprehensive overview of the biological activity of **Ca-170**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

## **Mechanism of Action**

**Ca-170** is designed to reverse the immunosuppressive effects of the PD-1/PD-L1 and VISTA pathways, thereby enhancing the proliferation and effector functions of T-cells.[4] The proposed mechanisms involve:

Inhibition of PD-L1 and PD-L2 Signaling: Ca-170 is reported to functionally antagonize the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade is intended to prevent the deactivation of T-cells in the tumor microenvironment, leading to an enhanced cytotoxic T-cell response against tumor cells.[2] One proposed mechanism suggests that Ca-170 induces the formation of a defective ternary complex between PD-1 and PD-L1 without



directly preventing their binding, thus inhibiting downstream signaling.[4][6] However, it is important to note that some studies using biophysical assays like NMR have not been able to confirm a direct binding interaction between **Ca-170** and PD-L1.[7][8]

Antagonism of the VISTA Pathway: Ca-170 also targets the VISTA pathway, another critical negative checkpoint regulator of T-cell function.[1][2] By inhibiting VISTA-mediated signaling, Ca-170 is believed to further activate both innate and adaptive immunity.[9] Some research suggests that the anti-tumor effects of Ca-170 may be primarily driven by its activity on the VISTA pathway.[8]

# **Signaling Pathways**

The following diagrams illustrate the proposed mechanism of action of **Ca-170** on the PD-1/PD-L1 and VISTA signaling pathways.



Click to download full resolution via product page

#### PD-1/PD-L1 Pathway Inhibition by Ca-170



Click to download full resolution via product page



#### **VISTA Pathway Inhibition by Ca-170**

# **Quantitative Data**

The following tables summarize the available quantitative data on the biological activity and pharmacokinetic properties of **Ca-170**.

Table 1: In Vitro Functional Activity

| Assay Type                                   | Cell Type                               | Readout                | Result                                            | Reference |
|----------------------------------------------|-----------------------------------------|------------------------|---------------------------------------------------|-----------|
| T-cell<br>Proliferation<br>Rescue            | Lymphocytes                             | Proliferation          | Potent activity comparable to blocking antibodies | [10]      |
| IFN-y Secretion<br>Rescue (PD-L1)            | Human PBMCs                             | IFN-y release          | Potent rescue of IFN-y secretion                  | [6][10]   |
| IFN-y Secretion<br>Rescue (VISTA)            | Human PBMCs                             | IFN-y release          | Potent rescue of IFN-y secretion                  | [6][10]   |
| Immune<br>Checkpoint<br>Blockade<br>Bioassay | CHO-K1 (hPD-<br>L1) + Jurkat<br>(hPD-1) | Luciferase<br>activity | Did not restore T-<br>cell activation             | [11]      |

Table 2: Pharmacokinetic Parameters

| Species           | Bioavailability<br>(Oral) | Plasma Half-life  | Reference |
|-------------------|---------------------------|-------------------|-----------|
| Mouse             | ~40%                      | ~0.5 hours        | [5][10]   |
| Cynomolgus Monkey | <10%                      | ~3.25 - 4.0 hours | [5][10]   |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.



## T-Cell Proliferation and IFN-y Secretion Rescue Assays

This protocol describes a general workflow for assessing the ability of **Ca-170** to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CA-170 A Potent Small-Molecule PD-L1 Inhibitor or Not? PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Activity of Ca-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609871#biological-activity-of-ca-170]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com